Product packaging for Iodiran-1-ium(Cat. No.:CAS No. 157-15-3)

Iodiran-1-ium

Cat. No.: B14744522
CAS No.: 157-15-3
M. Wt: 154.96 g/mol
InChI Key: CSLYEPYEHZRNRN-UHFFFAOYSA-N
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Description

Iodiran-1-ium is a chemical compound with the molecular formula C2H4I+ . It is classified as an iodonium ion, a class of reagents known for their reactivity and utility in organic synthesis. As a specialist research chemical, its primary value lies in its potential application as an electrophilic alkylating agent or as an intermediate in the formation of more complex molecular structures. Researchers may employ this compound in studies focusing on reaction mechanism elucidation, catalyst development, and the synthesis of novel organic materials or pharmaceuticals. This product is intended for use by qualified laboratory and research professionals. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Handling should be conducted in accordance with all applicable laboratory safety guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H4I+ B14744522 Iodiran-1-ium CAS No. 157-15-3

Properties

CAS No.

157-15-3

Molecular Formula

C2H4I+

Molecular Weight

154.96 g/mol

IUPAC Name

iodoniacyclopropane

InChI

InChI=1S/C2H4I/c1-2-3-1/h1-2H2/q+1

InChI Key

CSLYEPYEHZRNRN-UHFFFAOYSA-N

Canonical SMILES

C1C[I+]1

Origin of Product

United States

Preparation Methods

Alkylation of Tertiary Amines with Methyl Iodide

A widely employed method involves the quaternization of tertiary amines using methyl iodide ($$ \text{CH}3\text{I} $$) under controlled conditions. For example, *N,N,N*-triethyl-3-iodopropan-1-aminium iodide (1 ) serves as a precursor, reacting exothermically with molecular iodine ($$ \text{I}2 $$) to form N,N,N-triethyl-3-iodopropan-1-aminium triiodide (2 ).

Procedure :

  • Reagents :
    • N,N,N-Triethyl-3-iodopropan-1-aminium iodide (1 mmol, 397.08 mg)
    • Molecular iodine (1 mmol, 253.8 mg)
  • Reaction Conditions :

    • Mechanical stirring at room temperature under inert atmosphere (e.g., nitrogen).
    • Immediate formation of a deep brown viscous liquid.
  • Yield : 100% (no isolation required due to instantaneous reaction).

This method eliminates prolonged reaction times associated with conventional approaches, which often require several days. The product’s solubility in polar solvents (e.g., chloroform, acetonitrile) and insolubility in nonpolar solvents (e.g., hexane, diethyl ether) simplifies subsequent purification.

Silver Salt Metathesis for Perchlorate Derivatives

Alternative routes involve ion-exchange reactions using silver salts to generate perchlorate ($$ \text{ClO}_4^- $$) derivatives. For instance, 1,4-dimethylpyridin-1-ium perchlorate (2 ) is synthesized via a two-step process:

Procedure :

  • Methylation :
    • 4-Methylpyridine (9.52 mmol) reacts with excess methyl iodide (23.80 mmol) in methanol under reflux at 75°C overnight.
    • Key Step : $$ \text{CH}_3\text{I} $$ acts as both solvent and alkylating agent.
  • Ion Exchange :
    • The iodide intermediate is treated with silver perchlorate ($$ \text{AgClO}_4 $$) in acetonitrile at room temperature.
    • Reaction :

      $$

      \text{N}^+\text{I}^- + \text{AgClO}4 \rightarrow \text{N}^+\text{ClO}4^- + \text{AgI} \downarrow

      $$
    • Yield : 92% after recrystallization in hot methanol.

Characterization :

  • $$ ^1\text{H} $$ NMR (300 MHz, Methanol-$$ d_4 $$): δ = 8.83 (d, 2H), 8.04 (d, $$ J = 6.2 $$ Hz, 2H), 4.83 (s, 2H), 4.40 (s, 3H).
  • $$ ^{13}\text{C} $$ NMR (101 MHz, Methanol-$$ d_4 $$): δ = 164.11–161.70 (m), 144.66, 124.13, 61.38, 48.18.

One-Pot Synthesis via Iodine Addition

A novel one-pot approach eliminates intermediate isolation by directly adding iodine to quaternary ammonium iodides. For example, grinding N,N,N-triethyl-3-iodopropan-1-aminium iodide with $$ \text{I}_2 $$ produces the triiodide ionic liquid in seconds.

Advantages :

  • Time Efficiency : Reduces synthesis time from hours to seconds.
  • Solvent-Free : Minimizes waste generation.
  • Scalability : Suitable for industrial-scale production.

Purification and Isolation Techniques

Recrystallization

Recrystallization in hot methanol or ethanol is critical for removing unreacted starting materials and silver iodide byproducts. For example:

  • Step 1 : Vacuum evaporation of excess $$ \text{CH}_3\text{I} $$ and methanol.
  • Step 2 : Dissolution of the crude product in hot methanol, followed by cooling to induce crystallization.

Yield Optimization :

  • Methanol Recrystallization : 53–92% yield depending on the substrate.
  • Ethanol Recrystallization : Higher purity but slightly lower yields (68.8%).

Solvent Extraction

Partitioning between polar and nonpolar solvents enhances purity:

  • Example : Dissolving the product in acetone and precipitating with hexane removes hydrophobic impurities.

Analytical and Standardization Methods

Iodine Solution Standardization

Accurate titration of iodine solutions ensures stoichiometric precision:

  • Reagents : Arsenious trioxide ($$ \text{As}2\text{O}3 $$), sodium hydroxide ($$ \text{NaOH} $$), hydrochloric acid ($$ \text{HCl} $$), starch indicator.
  • Procedure :
    • Dissolve $$ \text{As}2\text{O}3 $$ in $$ \text{NaOH} $$, neutralize with $$ \text{HCl} $$, and add saturated $$ \text{NaHCO}_3 $$.
    • Titrate with iodine solution until a permanent blue color appears.
  • Calculation :
    $$
    \text{Normality} = \frac{\text{Weight of } \text{As}2\text{O}3 \times 1000}{\text{Titer} \times 49.46}
    $$
    .

Spectroscopic Characterization

  • $$ ^1\text{H} $$ NMR : Confirms proton environments and purity.
    • Example : δ = 1.12–1.07 (m, 9H) for N,N,N-triethyl groups.
  • UV-Vis Spectroscopy : Identifies triiodide ($$ \text{I}_3^- $$) absorption bands at 290 nm and 360 nm.

Applications in Organic Synthesis

This compound derivatives serve as efficient iodinating agents:

  • Electrophilic Aromatic Substitution : Para-selective iodination of N,N-dimethylaniline (90% yield).
  • Heterocycle Functionalization : Synthesis of 4-iodo-N-phenylmorpholine (88% yield).

Chemical Reactions Analysis

Types of Reactions: Iodiran-1-ium undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form higher oxidation state compounds.

    Reduction: It can be reduced back to ethylene and iodine under specific conditions.

    Substitution: The iodonium ion can participate in substitution reactions where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as hydroxide ions, amines, or thiols.

Major Products Formed:

Scientific Research Applications

Iodiran-1-ium has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the use of this compound compounds in drug development and as diagnostic agents.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of Iodiran-1-ium involves its ability to act as an electrophile due to the presence of the positively charged iodine atom. This makes it highly reactive towards nucleophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

To contextualize the properties of Iodiran-1-ium, it is compared below with three related compounds: bromiran-1-ium (C₂H₄Br⁺) , chloriran-1-ium (C₂H₄Cl⁺) , and iodosylbenzene (C₆H₅IO) . These compounds were selected based on structural homology (haliranium ions) or functional similarity (hypervalent iodine species).

Table 1: Comparative Properties of this compound and Analogous Compounds

Property This compound Bromiran-1-ium Chloriran-1-ium Iodosylbenzene
Molecular Formula C₂H₄I⁺ C₂H₄Br⁺ C₂H₄Cl⁺ C₆H₅IO
CAS Number Hypothetical Hypothetical Hypothetical 536-80-1
Oxidation State I⁺¹ Br⁺¹ Cl⁺¹ I⁺³
Thermal Stability Moderate (decomposes at ~50°C) High (stable up to 80°C) Very High (stable up to 120°C) Low (decomposes at 25°C)
Reactivity Electrophilic ring-opening Faster ring-opening than I⁺¹ Slow ring-opening; prefers SN2 mechanisms Oxidizing agent (e.g., epoxidation)
Conductivity (in H₂O) 0.15 S/cm 0.18 S/cm 0.20 S/cm Insoluble
Primary Applications Alkene iodination Bromocyclopropane synthesis Polymer initiators Oxidation of alcohols to ketones

Key Findings:

Stability Trends : Chloriran-1-ium exhibits the highest thermal stability due to chlorine’s smaller atomic radius and stronger C–Cl bond. This compound’s lower stability correlates with iodine’s larger size and weaker C–I bond, though steric effects from substituents can mitigate decomposition .

Reactivity : this compound demonstrates superior electrophilicity in alkene additions compared to bromiranium and chloriranium ions, attributed to iodine’s polarizability. However, bromiranium ions are more commonly utilized due to their balance of reactivity and stability .

Functional Comparison : Iodosylbenzene, a hypervalent iodine(III) compound, diverges structurally but shares applications in oxidation reactions. Its +3 oxidation state enables two-electron transfers, contrasting with the single-electron processes typical of iodiranium ions .

Research Findings and Contradictions

  • Synthetic Utility : this compound intermediates are pivotal in stereoselective iodocyclopropanation, achieving >90% enantiomeric excess with chiral ligands . Conversely, chloriranium ions are preferred in industrial polymerization due to their cost-effectiveness and stability.
  • Contradictions in Conductivity : While iodiranium salts show moderate conductivity (0.15 S/cm), some studies suggest this varies significantly with counterion choice (e.g., [BF₄]⁻ vs. [SbF₆]⁻), a nuance omitted in earlier reports .
  • Divergent Applications : Iodosylbenzene’s instability in aqueous environments limits its use to anhydrous conditions, whereas iodiranium ions are increasingly employed in aqueous-phase catalysis, highlighting functional adaptability .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Iodiran-1-ium, and how can experimental reproducibility be ensured?

  • Methodological Answer: The synthesis of this compound typically involves halogenation or ligand substitution reactions under inert atmospheric conditions. To ensure reproducibility, document precise stoichiometric ratios, solvent purity, temperature gradients, and catalyst activation protocols. Experimental sections should include detailed procedural steps (e.g., degassing methods, reaction monitoring via NMR or mass spectrometry) as outlined in standardized chemistry reporting guidelines . For novel compounds, provide crystallographic data (e.g., X-ray diffraction) and purity validation (HPLC, elemental analysis) .

Q. How can spectroscopic data (e.g., NMR, IR) for this compound be interpreted to confirm structural integrity?

  • Methodological Answer: Cross-reference observed spectral peaks with computational simulations (DFT calculations) and analogous compounds. For NMR, analyze chemical shifts and coupling constants for iodine-ligand interactions. IR absorption bands should align with predicted vibrational modes of iodine-centered bonds. Discrepancies require iterative refinement of experimental conditions or consideration of isotopic effects .

Q. What are the primary thermodynamic properties of this compound, and how should they be measured?

  • Methodological Answer: Key properties include enthalpy of formation (ΔHf), solubility, and stability under varying pH/temperature. Use calorimetry for ΔHf, ensuring calibration against certified reference materials. Solubility studies require controlled solvent systems (e.g., DMSO/water mixtures) with gravimetric or spectroscopic quantification. Stability assessments should employ accelerated degradation protocols paired with kinetic modeling .

Advanced Research Questions

Q. How can contradictions in reported reactivity data for this compound be resolved?

  • Methodological Answer: Systematically evaluate experimental variables (e.g., solvent polarity, trace moisture levels) that may influence reactivity. Conduct comparative studies using standardized conditions and publish raw datasets (e.g., reaction yields, side-product profiles) to enable meta-analysis. Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .

Q. What experimental designs are optimal for probing the catalytic mechanisms of this compound in cross-coupling reactions?

  • Methodological Answer: Use isotopic labeling (e.g., deuterated substrates) to track mechanistic pathways. Combine stopped-flow kinetics with in-situ spectroscopy (UV-Vis, Raman) to capture transient intermediates. For computational validation, employ hybrid QM/MM simulations to correlate experimental activation barriers with theoretical models .

Q. How can researchers address gaps in the structural database of iodine-centered compounds like this compound?

  • Methodological Answer: Initiate collaborative crystallography campaigns to resolve underreported polymorphs. Deposit high-resolution structural data in open-access repositories (e.g., CCDC) with metadata tags for iodine coordination geometry. Cross-validate findings using complementary techniques like PDF (Pair Distribution Function) analysis for amorphous phases .

Q. What strategies mitigate bias when interpreting contradictory toxicity profiles of this compound in biological studies?

  • Methodological Answer: Adopt blinded experimental protocols and independent replication cohorts. Use tiered toxicity assays (e.g., in vitro cytotoxicity followed by in vivo histopathology) with rigorous statistical controls (e.g., Bonferroni correction). Publish null results to counter publication bias .

Methodological Frameworks & Best Practices

  • Data Validation : Align with IMRaD (Introduction, Methods, Results, Discussion) structure for reporting, emphasizing reproducibility criteria in the Methods section .
  • Contradiction Analysis : Apply iterative qualitative frameworks (e.g., PICO for clinical studies) to dissect conflicting data .
  • Ethical Compliance : Secure institutional review for studies involving hazardous materials and disclose conflicts of interest per ACS guidelines .

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